Structural Elucidation of Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate: A Definitive NMR Characterization Guide
Executive Summary Imidazo[4,5-b]pyridines are privileged scaffolds in modern medicinal chemistry, frequently serving as bioisosteres for purines in the development of kinase inhibitors and antiviral agents. The precise f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Imidazo[4,5-b]pyridines are privileged scaffolds in modern medicinal chemistry, frequently serving as bioisosteres for purines in the development of kinase inhibitors and antiviral agents. The precise functionalization of this bicyclic core—specifically at the 5- and 7-positions—drastically alters its pharmacodynamic profile. This whitepaper provides an in-depth, mechanistic guide to the unequivocal structural characterization of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
By establishing a self-validating analytical workflow, this guide empowers researchers to confidently assign chemical shifts, differentiate regioisomers, and ensure the scientific integrity of their synthetic pipelines.
Experimental Protocols: A Self-Validating System
The acquisition of high-fidelity NMR data requires stringent control over sample conditions. Imidazo[4,5-b]pyridines exhibit strong intermolecular hydrogen bonding (N-H ··· N interactions), which can lead to severe line broadening and poor solubility in non-polar solvents like CDCl₃[1]. To ensure reproducibility and sharp resonance signals, the following protocol mandates the use of a highly polar, deuterated solvent to disrupt these networks.
Step-by-Step Acquisition Methodology
Sample Preparation: Weigh exactly 10–15 mg of the purified analyte. Dissolve completely in 0.6 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6, 100.0 atom % D).
Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) to the solution. This acts as a self-validating internal standard, anchoring the chemical shift scale at exactly 0.00 ppm to prevent drift[2].
Degassing: Transfer the solution to a high-quality 5 mm NMR tube. Perform brief sonication followed by argon purging for 2 minutes. Removing dissolved paramagnetic oxygen narrows the spectral linewidths.
Temperature Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Calibrate the probe temperature to exactly 298.0 K using a methanol standard.
1H NMR Acquisition: Execute a standard 1D sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 s to ensure complete longitudinal relaxation. Acquire 16–32 scans.
13C NMR Acquisition: Execute a proton-decoupled 1D sequence (e.g., zgpg30) with WALTZ-16 decoupling. Maintain D1 at 2.0 s and acquire 1024–2048 scans to achieve adequate signal-to-noise ratios for the slowly relaxing quaternary bridgehead carbons[3].
Fig 1: Step-by-step 2D NMR workflow for the structural elucidation of imidazo[4,5-b]pyridines.
¹H NMR Spectral Analysis & Causality
The ¹H NMR spectrum of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is highly diagnostic due to the specific substitution pattern on the pyridine ring.
The imidazo[4,5-b]pyridine core is an electron-deficient heteroaromatic system. The nitrogen atoms at positions 1, 3, and 4 exert a strong inductive withdrawing effect. Consequently, the H-2 proton , situated directly between N-1 and N-3, experiences profound deshielding, resonating as a sharp singlet downfield at approximately 8.35 ppm[4].
Crucially, the substitution at C-5 (methyl) and C-7 (carboxylate) leaves C-6 as the sole proton-bearing carbon on the pyridine ring. The absence of any vicinal protons means H-6 cannot undergo ³J(H,H) coupling. It therefore appears as an isolated singlet at 7.75 ppm. This lack of multiplicity is the definitive diagnostic marker confirming the 5,7-disubstitution pattern[5].
Table 1: Representative ¹H NMR Spectral Data (DMSO-d6, 400 MHz)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment Causality
3-NH
12.80 – 13.20
br s
1H
Exchangeable; broad due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange[5].
H-2
8.35
s
1H
Imidazole CH; highly deshielded by adjacent N-1 and N-3 atoms[4].
H-6
7.75
s
1H
Pyridine CH; isolated singlet confirming the absence of ortho/meta coupling partners[5].
7-COOCH₃
3.95
s
3H
Ester methoxy protons; deshielded by the adjacent oxygen atom.
5-CH₃
2.65
s
3H
Methyl group attached to the electron-deficient pyridine ring.
¹³C NMR Spectral Analysis
The ¹³C spectrum is anchored by the highly deshielded ester carbonyl carbon at ~165.2 ppm. The bridgehead carbons (C-3a and C-7a) are typically observed at 134.2 ppm and 146.5 ppm, respectively. These quaternary carbons are identifiable not only by their chemical shifts but also by their low intensity in 1D spectra, a result of longer T₁ relaxation times and a lack of Nuclear Overhauser Enhancement (NOE) from directly attached protons[2].
Table 2: Representative ¹³C NMR Spectral Data (DMSO-d6, 100 MHz)
Position
Chemical Shift (δ, ppm)
Type
Assignment Causality
7-C=O
165.2
Cq
Ester carbonyl; highly deshielded by the double-bonded oxygen.
C-5
155.8
Cq
Pyridine carbon; shifted downfield by the adjacent N-4 atom and attached methyl group.
C-7a
146.5
Cq
Bridgehead carbon; electron-deficient due to proximity to the pyridine nitrogen.
C-2
144.8
CH
Imidazole carbon; directly bonded to two nitrogen atoms[4].
C-3a
134.2
Cq
Bridgehead carbon connecting the imidazole and pyridine rings.
C-7
131.5
Cq
Pyridine carbon bearing the electron-withdrawing ester group.
C-6
120.4
CH
Unsubstituted pyridine carbon; relatively shielded compared to heteroatom-bearing carbons.
7-COOCH₃
52.6
CH₃
Ester methoxy carbon.
5-CH₃
24.1
CH₃
Pyridine methyl carbon.
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides foundational data, multidimensional NMR is the self-validating system required for absolute structural certainty[2].
HSQC and HMBC: Assembling the Skeleton
Heteronuclear Single Quantum Coherence (HSQC) easily pairs the H-2 and H-6 protons to their respective carbons. However, Heteronuclear Multiple Bond Correlation (HMBC) is the ultimate tool for assembling the molecular skeleton[3].
The 5-methyl protons will show a strong ³J correlation to C-6 and a ²J correlation to C-5.
The H-6 proton will show vital ²J correlations to C-5 and C-7, and a ³J correlation to the C-7a bridgehead, proving it is sandwiched between the methyl and ester groups[4].
Imidazo[4,5-b]pyridines are notorious for tautomerization and regioisomer mixtures during alkylation. 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) identifies through-space proximities (< 5 Å). In the 3H-isomer, the N-H proton may show a spatial correlation to H-2, but it will show no NOE to the pyridine ring protons (H-6 or 5-CH₃). This strictly differentiates the 3H-isomer from potential N-4 or N-1 regioisomers[4].
A Comprehensive Technical Guide to the Structural Elucidation of Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate: A Methodological Approach
Abstract The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1] The precise three-dimen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides a comprehensive, in-depth methodological workflow for the synthesis, crystallization, and structural elucidation of a novel derivative, methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate. While the crystal structure of this specific compound is not yet publicly available, this document serves as a robust technical blueprint for its determination, drawing upon established protocols for analogous structures.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Core
Imidazo[4,5-b]pyridines, as structural analogues of purines, have garnered significant attention from the scientific community. Their inherent ability to mimic the purine framework allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These include, but are not limited to, antiviral, anti-inflammatory, antimicrobial, and anticancer properties. The development of novel imidazo[4,5-b]pyridine-based structures is a continuous effort in medicinal chemistry, necessitating robust and reliable methods for their synthesis and characterization.[1]
The definitive confirmation of a molecule's chemical structure, including its stereochemistry and solid-state conformation, is unequivocally provided by single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined. Such information is invaluable for drug development professionals, as it underpins computational modeling, docking studies, and the rational design of next-generation therapeutics.
This guide will therefore delineate a systematic approach to the structural elucidation of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate, from its synthesis to the final analysis of its crystal structure.
Synthesis and Crystallization: From Precursors to Single Crystals
Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned through a multi-step process, commencing with commercially available starting materials. A plausible synthetic route is outlined below, based on established methodologies for the formation of the imidazo[4,5-b]pyridine ring system.
A proposed synthetic route.
Experimental Protocol: Synthesis
Step 1: Cyclocondensation. To a solution of 2,3-diamino-5-methylpyridine (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether, add dimethyl oxalate (1.1 eq).
Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature, which should induce the precipitation of the crude product.
Filter the precipitate, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry under vacuum.
Step 2: Purification. The crude intermediate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Crystallization Methodologies
The acquisition of high-quality single crystals is often the most challenging step in a crystal structure determination. The following methods are recommended for methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate.
Slow Evaporation: Dissolve the purified compound in a suitable solvent (or solvent mixture) to near saturation at room temperature. Suitable solvents could include methanol, ethanol, or ethyl acetate. Loosely cover the container and allow the solvent to evaporate slowly over several days.
Vapor Diffusion (Hanging Drop or Sitting Drop): In a sealed container, place a small volume of a solution of the compound in a relatively volatile solvent. In the same container, place a larger volume of a less volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound solution will gradually decrease its solubility, promoting the growth of crystals.
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Common crystallization methods.
Single-Crystal X-ray Diffraction: Data Acquisition
Experimental Protocol: Data Collection
Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and is free from defects. The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
Data Collection: The mounted crystal is placed on the diffractometer and flash-cooled to a low temperature (typically 100-150 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
X-ray intensity data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Data Processing: The collected images are processed using specialized software (e.g., SAINT) to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
X-ray diffraction data collection workflow.
Structure Solution and Refinement: From Data to Model
Methodological Approach
The processed diffraction data (the HKL file) contains a list of reflection indices (h, k, l) and their corresponding intensities. The goal of structure solution is to determine the phases of the reflections, which, when combined with the intensities in a Fourier synthesis, will reveal the electron density distribution in the unit cell.
Structure Solution: The crystal structure is typically solved using direct methods or Patterson methods, as implemented in software packages like SHELXT. These methods use statistical relationships between the reflection intensities to derive initial phase estimates.
Structure Refinement: The initial structural model is then refined by a process of full-matrix least-squares on F², using programs such as SHELXL. In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.
Hydrogen Atoms: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.
Hypothetical Crystallographic Data
The following table presents plausible crystallographic data for methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate, based on data for similar heterocyclic compounds.
Parameter
Hypothetical Value
Chemical formula
C9H9N3O2
Formula weight
191.19
Crystal system
Monoclinic
Space group
P21/c
a (Å)
8.5
b (Å)
10.2
c (Å)
11.5
β (°)
98.5
Volume (ų)
985
Z
4
Calculated density (g/cm³)
1.288
Absorption coeff. (mm⁻¹)
0.095
F(000)
400
Final R indices [I > 2σ(I)]
R1 = 0.045, wR2 = 0.120
Goodness-of-fit on F²
1.05
Structural Analysis: Insights from the Crystal Structure
A successful structure determination will provide a wealth of information about the molecule and its solid-state packing.
Molecular Geometry
The refined atomic coordinates allow for the precise calculation of all bond lengths, bond angles, and torsion angles within the molecule. This data confirms the connectivity of the atoms and provides insight into the conformation of the molecule in the crystalline state.
Bond/Angle
Hypothetical Value
N1-C2 (Å)
1.38
C2-N3 (Å)
1.37
C4-C5 (Å)
1.40
C6-C7 (Å)
1.39
C7-C(O)O (Å)
1.48
N1-C7a-C3a (°)
108.5
C4-C5-C6 (°)
119.0
Intermolecular Interactions and Crystal Packing
Analysis of the crystal packing reveals the non-covalent interactions that stabilize the crystal lattice. These can include:
Hydrogen Bonding: The presence of N-H groups in the imidazole ring and the carbonyl oxygen of the ester provide potential hydrogen bond donors and acceptors.
π-π Stacking: The planar imidazo[4,5-b]pyridine ring system may engage in π-π stacking interactions with neighboring molecules.
van der Waals Forces: These ubiquitous, weaker interactions also contribute to the overall stability of the crystal packing.
Understanding these interactions is crucial for studies of polymorphism, which can have significant implications for the physicochemical properties of a drug substance, such as its solubility and bioavailability.
Conclusion
The structural elucidation of novel bioactive compounds like methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is a cornerstone of modern drug discovery. Single-crystal X-ray diffraction stands as the definitive method for this purpose, providing unambiguous proof of structure and invaluable insights into the molecule's three-dimensional architecture. The methodological workflow detailed in this guide provides a robust framework for researchers to successfully determine the crystal structures of new imidazo[4,5-b]pyridine derivatives, thereby accelerating the development of new therapeutic agents.
References
Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]
Richter, A., et al. (2023, January 5). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. IUCrData, 8(1). [Link]
IntechOpen. (2022, October 30). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. [Link]
ResearchGate. (2014, October 15). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. [Link]
A Comprehensive Technical Guide to the Solubility Profile of Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides an in-depth technical framework for characterizing the solubility profile of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate, a heterocyclic compound representative of a class with significant therapeutic potential but often challenging physicochemical properties. While specific experimental data for this exact molecule is not publicly available, this paper establishes a robust, first-principles-based approach to its solubility assessment. We will detail the predicted physicochemical properties based on its structural motifs, provide comprehensive, step-by-step protocols for determining its thermodynamic, kinetic, and pH-dependent solubility in both aqueous and organic media, and discuss the interpretation of this data within a drug development context. This document is designed to serve as a practical and authoritative resource for scientists tasked with moving similar novel chemical entities from discovery to clinical application.
Introduction: The Central Role of Solubility in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, few physicochemical properties are as fundamental and impactful as solubility. It dictates the concentration of a compound in solution and, consequently, its ability to interact with biological targets, permeate membranes, and be absorbed into systemic circulation. Poor solubility can lead to a cascade of development challenges, including unreliable in vitro screening results, underestimated toxicity, poor oral bioavailability, and significant formulation hurdles.[1]
The subject of this guide, methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate, belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is a "privilege structure" in medicinal chemistry, appearing in numerous biologically active agents.[2] However, fused bicyclic ring systems, like imidazopyridines, are often associated with high lipophilicity and low aqueous solubility, making a thorough understanding of their solubility profile a non-negotiable prerequisite for successful development.[3][4] This guide provides the strategic and methodological framework for undertaking such an investigation.
Predicted Physicochemical Profile of Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Lacking direct experimental data, we can leverage our understanding of the imidazo[4,5-b]pyridine core and the influence of its substituents to build an expert-predicted physicochemical profile.
The Core Scaffold (Imidazo[4,5-b]pyridine): This fused heterocyclic system is aromatic and contains both a pyridine-like nitrogen (basic) and a pyrrole-like nitrogen (weakly acidic/can act as H-bond donor). The parent scaffold, 1H-imidazo[4,5-b]pyridine, has a reported XLogP3 of 0.3, indicating a relatively balanced lipophilicity/hydrophilicity.[5] The imidazole NH has a high pKa (around 11), making it a strong hydrogen bond donor.[6]
Substituent Effects:
5-methyl group: This small alkyl group will slightly increase the molecule's lipophilicity (LogP) and molecular weight. Its electronic contribution is minor but weakly electron-donating.
7-carboxylate (methyl ester): The methyl ester group is a key feature. It is a hydrogen bond acceptor but not a donor. It will increase the polar surface area (PSA) and can participate in dipole-dipole interactions. Unlike a carboxylic acid, it is not ionizable in the physiological pH range.
Overall Prediction: The combination of the fused aromatic core and the non-ionizable ester suggests that methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is likely a BCS Class II or IV compound (low solubility, variable permeability). Its aqueous solubility is predicted to be low and largely independent of pH across the physiological range (pH 1.2-6.8), as it lacks a readily ionizable functional group.[5] The molecule's character is predominantly hydrophobic, and solubility in polar organic solvents is expected to be moderate.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C9H9N3O2
Based on structure
Molecular Weight
191.19 g/mol
Based on structure
Aqueous Solubility
Low
Fused heterocyclic core, lack of strongly polar/ionizable groups. Imidazopyridine series often suffer from poor solubility.[4]
LogP
Moderately Positive (e.g., 1.5 - 2.5)
Parent scaffold LogP is 0.3; the methyl and methyl ester groups will increase lipophilicity.[5][7]
pKa
Low (Basic pKa < 4)
The pyridine nitrogen is the most basic site, but its basicity is reduced by the fused imidazole ring. The imidazole NH is very weakly acidic (pKa > 10).[6]
pH-Solubility Profile
Flat across pH 1.2 - 6.8
No ionizable groups in the physiological pH range.[5]
Dominant Form
Neutral
The compound will be predominantly un-ionized in the gastrointestinal tract.
Foundational Principles: Thermodynamic vs. Kinetic Solubility
Before proceeding to experimental protocols, it is crucial to distinguish between the two primary types of solubility measurements performed during drug development.[8]
Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution in contact with its most stable solid form.[9] It represents the absolute solubility limit under given conditions (solvent, temperature, pressure). The "shake-flask" method is the gold standard for its determination.[10] This value is critical for biopharmaceutical classification (BCS), preclinical formulation, and understanding the driving force for dissolution.[9]
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that was initially prepared by diluting a high-concentration stock (typically in DMSO) into an aqueous buffer.[1][11] Because this process can lead to supersaturated solutions, kinetic solubility values are often higher than thermodynamic solubility.[10] This measurement is high-throughput and widely used in early discovery to flag compounds with potential solubility liabilities.[1]
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Kinetic Solubility
This high-throughput method is ideal for early-stage assessment.
[1]
Objective: To determine the concentration at which methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate precipitates from an aqueous buffer when introduced from a DMSO stock solution.
Materials:
10 mM stock solution of the compound in 100% DMSO
Aqueous buffer (e.g., PBS, pH 7.4)
96-well microplates (polypropylene for compound storage, clear for reading)
Automated liquid handler or multichannel pipettes
Plate shaker
Nephelometer or plate reader capable of measuring turbidity/light scattering
Procedure:
Prepare Plate: Dispense the aqueous buffer into the wells of a 96-well plate.
Serial Dilution: Using a liquid handler, add small volumes of the 10 mM DMSO stock solution to the buffer to create a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low and constant, typically ≤1%.
[12]3. Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.
[1]4. Measurement: Measure the turbidity or light scatter of each well using a nephelometer or plate reader.
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity begins to increase significantly above the baseline, indicating the onset of precipitation.
Protocol for pH-Dependent Solubility Profile
For ionizable compounds, this is critical. For our target compound, it serves to confirm the prediction of pH-independent solubility.
Objective: To determine the thermodynamic solubility of the compound across a range of pH values.
Procedure:
Follow the Thermodynamic Solubility Protocol (4.1) described above.
Instead of a single buffer, perform the experiment in parallel using a series of buffers covering the relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).
[5]3. Ensure the buffer systems have sufficient capacity and do not interact with the compound.
Measure the final pH of each saturated solution to confirm it remained at the target pH.
Plot the measured solubility (in µg/mL or µM) against the final measured pH. For this specific compound, a relatively flat line is expected.
Protocol for Solubility in Biorelevant Media
These media mimic the composition of human intestinal fluids and provide a more physiologically relevant assessment of solubility, which is crucial for predicting oral absorption, especially for poorly soluble drugs.
[9]
Objective: To determine the thermodynamic solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).
Materials:
Commercial SIF powders (e.g., from Biorelevant.com) to prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0).
[12]* Other materials as listed in the Thermodynamic Solubility Protocol (4.1).
Procedure:
Prepare Media: Prepare FaSSIF and FeSSIF according to the manufacturer's instructions. These media contain sodium taurocholate (a bile salt) and lecithin (a phospholipid) which form micelles that can solubilize lipophilic compounds.
[10]2. Execute Protocol: Follow the Thermodynamic Solubility Protocol (4.1) , substituting the simple aqueous buffer with the prepared FaSSIF and FeSSIF media.
Temperature Control: It is critical to maintain the temperature at 37°C throughout the experiment to mimic physiological conditions.
[9][12]4. Analysis: The presence of bile salts and lecithin can interfere with some analytical methods. Ensure the HPLC or LC-MS/MS method is robust to these matrix effects.
Understanding solubility in organic solvents is vital for process chemistry, including reaction work-ups, crystallization, and the preparation of dosing solutions for toxicology studies.
[11][13]
Objective: To determine the solubility of the compound in a panel of common organic solvents.
Materials:
A panel of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)).
Materials as listed in the Thermodynamic Solubility Protocol (4.1).
Procedure:
Follow the Thermodynamic Solubility Protocol (4.1) , replacing the aqueous buffer with the selected organic solvents.
Safety: Conduct all experiments in a fume hood with appropriate personal protective equipment (PPE), as many organic solvents are volatile and hazardous.
Equilibration Time: Equilibrium in organic solvents is often reached faster than in water. A 4-24 hour equilibration time may be sufficient, but this should be confirmed.
Analytical Method: The analytical method (e.g., HPLC) may need to be adapted for compatibility with each solvent. The dilution step is critical to ensure the final sample is compatible with the mobile phase.
Table 2: Summary of Recommended Solubility Experiments
Predict food effects; more accurate bioavailability forecast. [10][12]
Organic
Panel of Solvents
Room Temp
Sₑ in organic media
Process chemistry, crystallization, tox-dosing formulation. [11][14]
Data Interpretation and Application
The data generated from these protocols provides a multi-faceted view of the compound's solubility, guiding critical development decisions.
Aqueous Solubility & BCS: The thermodynamic solubility at 37°C across the pH range of 1.2-6.8 is used to classify the compound according to the Biopharmaceutics Classification System (BCS). A drug is "highly soluble" if its highest dose dissolves in 250 mL of buffer in this range. [9]Given the predicted low solubility, our target compound will likely be Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), necessitating solubility-enhancement strategies for oral delivery.
Biorelevant Media Results: A significant increase in solubility in FaSSIF/FeSSIF compared to simple buffer indicates that the compound's solubilization is aided by bile salt micelles. This is a positive indicator for oral absorption. A much higher solubility in FeSSIF than FaSSIF suggests a potential positive food effect, where bioavailability increases when the drug is taken with a meal.
[10]* Organic Solvent Data: This data directly informs the selection of solvents for synthetic chemistry workup and, crucially, for developing a scalable crystallization process to control polymorph and particle size, which in turn affects dissolution rate.
[3][11]
Conclusion
References
Predicting drug solubility in organic solvents mixtures. (2024, May 18). Unipd.
Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com.
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
Exploring the untapped pharmacological potential of imidazopyridazines. (2024, January 29). RSC Publishing.
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. (2010, June 21).
Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. PMC.
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3).
Exploring the untapped pharmacological potential of imidazopyridazines. (2024, January 10). Semantic Scholar.
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
Comparison of the Solubility and Dissolution of Drugs in FastedState Biorelevant Media (FaSSIF and FaSSIF-V2).
Strategic Screening for Solubility Solutions | Pharmaceutical Technology. (2019, March 2).
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2023, January 17). PMC.
Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles | The Journal of Organic Chemistry.
Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC.
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022, February 20). Journal of Chemical Technology and Metallurgy.
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017, July 5).
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry.
A Technical Guide to the High-Resolution Mass Analysis of Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
This guide provides an in-depth analysis of the fundamental concepts of exact mass and molecular weight, utilizing methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate as a case study. This molecule, a substituted imi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the fundamental concepts of exact mass and molecular weight, utilizing methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate as a case study. This molecule, a substituted imidazopyridine, is representative of heterocyclic compounds of significant interest in pharmaceutical research and development. A precise understanding of its mass is critical for researchers in fields ranging from medicinal chemistry to analytical sciences.
Distinguishing Exact Mass from Molecular Weight: A Foundational Imperative
In the realm of chemical analysis, the terms "exact mass" and "molecular weight" are often used interchangeably, yet they represent distinct and fundamentally different concepts. For the drug development professional, a clear understanding of this distinction is not merely academic; it is a prerequisite for the accurate interpretation of mass spectrometry data, a cornerstone of modern pharmaceutical science.
Molecular weight , often referred to as average molecular mass, is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. This value is calculated using the standard atomic weights of the elements, which themselves are weighted averages based on the natural abundance of their isotopes. For routine laboratory work, such as preparing solutions of a specific molarity, the molecular weight is the appropriate value to use.
Conversely, exact mass , or monoisotopic mass, is the calculated mass of a molecule containing only the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry (HRMS), where instruments are capable of resolving ions with very small mass differences. The determination of the exact mass allows for the unambiguous assignment of a molecular formula to an unknown compound, a critical step in structure elucidation and impurity profiling.
The Subject Molecule: Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
To illustrate these concepts, we will perform the calculations for methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate. The first step in this process is to determine the correct molecular formula.
Deducing the Molecular Formula
The chemical structure of the target molecule is derived from the parent compound, 3H-imidazo[4,5-b]pyridine. The systematic name indicates the presence of a methyl group at position 5 and a methyl carboxylate group at position 7.
Parent Compound: The chemical formula for 3H-imidazo[4,5-b]pyridine is C₆H₅N₃.[1][2][3][4]
Substitution and Calculation: The substitution of two functional groups on the pyridine ring of the parent compound involves the replacement of two hydrogen atoms.
Therefore, the molecular formula is calculated as follows:
Start with the parent formula: C₆H₅N₃
Subtract two hydrogen atoms for the substitution points: C₆H₃N₃
Add the atoms from the methyl group: C₆H₃N₃ + CH₃ = C₇H₆N₃
Add the atoms from the methyl carboxylate group: C₇H₆N₃ + C₂H₃O₂ = C₉H₉N₃O₂
Thus, the definitive molecular formula for methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is C₉H₉N₃O₂ .
Calculation of Exact Mass
The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. For the elements present in our target molecule, these are ¹²C, ¹H, ¹⁴N, and ¹⁶O.
Element
Isotope
Monoisotopic Mass (Da)
Carbon
¹²C
12.000000
Hydrogen
¹H
1.007825
Nitrogen
¹⁴N
14.003074
Oxygen
¹⁶O
15.994915
Calculation Steps:
Carbon: 9 atoms × 12.000000 Da = 108.000000 Da
Hydrogen: 9 atoms × 1.007825 Da = 9.070425 Da
Nitrogen: 3 atoms × 14.003074 Da = 42.009222 Da
Oxygen: 2 atoms × 15.994915 Da = 31.98983 Da
Total Exact Mass: 108.000000 + 9.070425 + 42.009222 + 31.98983 = 191.069477 Da
This calculated exact mass is the value that would be observed in a high-resolution mass spectrum and is a critical parameter for confirming the elemental composition of the synthesized molecule.
Calculation of Molecular Weight
The molecular weight is calculated using the standard atomic weights of the elements, which account for the natural abundance of all stable isotopes.
This molecular weight is the appropriate value for stoichiometric calculations in the laboratory.
Visualizing the Molecular Structure
To provide a clear representation of the molecule, the following diagram illustrates the chemical structure of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate.
Caption: Molecular structure of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate.
Conclusion
The precise determination of mass is a fundamental aspect of chemical characterization, particularly within the rigorous landscape of pharmaceutical development. This guide has delineated the critical distinction between exact mass and molecular weight, providing a step-by-step calculation for methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate. The exact mass (191.069477 Da) is indispensable for high-resolution mass spectrometry and structural confirmation, while the molecular weight (191.19 g/mol ) is essential for routine laboratory preparations. A thorough understanding and correct application of these concepts are vital for ensuring data integrity and advancing scientific research.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical ADME Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Rationale
The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents[1]. Specifically, derivatives of this core have been extensively optimized as orally bioavailable inhibitors of Aurora kinases[2] and BET bromodomains[3].
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS: 1378793-08-8) serves as a critical, commercially available building block in these synthetic pathways[4]. However, before advancing a scaffold into costly in vivo efficacy models or extensive structure-activity relationship (SAR) campaigns, it is imperative to map its preliminary in vitro pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
As a Senior Application Scientist, I approach early scaffold profiling not merely as a data-collection exercise, but as a diagnostic tool. The goal is to identify structural "soft spots"—such as the C7-methyl ester—that dictate clearance mechanisms. This guide outlines the causality behind our experimental designs, details self-validating protocols, and provides a comprehensive ADME baseline for this specific imidazo[4,5-b]pyridine intermediate.
In Vitro Metabolic Stability & Biotransformation
The Causality of the Assay
The most critical liability of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is its C7-methyl ester. In hepatic environments, esters are highly susceptible to rapid hydrolysis by carboxylesterases (CES), leading to high intrinsic clearance (
CLint
) and poor oral bioavailability[5]. Additionally, the C5-methyl group presents a potential site for CYP450-mediated aliphatic oxidation. We utilize Human Liver Microsomes (HLM) to quantify this degradation.
By running the assay with and without NADPH (the obligate cofactor for CYP enzymes), we create a diagnostic differential: degradation in the absence of NADPH confirms CES-mediated hydrolysis, while NADPH-dependent degradation indicates CYP-mediated oxidation.
Self-Validating Protocol: Microsomal Stability
Preparation: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 maintains enzyme tertiary structure and mimics physiological conditions.
Control Integration: Include Verapamil (high CYP clearance) and Warfarin (low CYP clearance) as positive and negative controls.
Initiation: Pre-warm the matrix to 37°C. Split the assay into two arms: one supplemented with an NADPH-regenerating system, and one with buffer only (minus-NADPH control).
Dosing: Spike the test compound to a final concentration of 1 µM. Ensure final DMSO concentration remains <0.1% to prevent CYP inhibition.
Kinetic Sampling: At
t=0,5,15,30,45,60
minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures proteins, halting enzymatic activity.
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate
CLint
and half-life (
t1/2
).
Fig 1: Primary biotransformation pathways of the imidazo[4,5-b]pyridine ester scaffold.
Permeability and Efflux Dynamics (Caco-2)
The Causality of the Assay
To achieve oral bioavailability, a compound must permeate the intestinal epithelium. The imidazo[4,5-b]pyridine core contains multiple hydrogen bond acceptors (nitrogen atoms) and a hydrogen bond donor (the 3H-imidazole proton), which can restrict passive transcellular diffusion. We utilize the Caco-2 bidirectional permeability assay to predict human intestinal absorption and identify potential efflux pump (e.g., P-glycoprotein) liabilities.
Cell Culture: Seed Caco-2 cells (human colon carcinoma) on polycarbonate transwell inserts. Culture for 21 days to allow differentiation into enterocyte-like cells with apical microvilli.
Integrity Checkpoint: Measure Transepithelial Electrical Resistance (TEER). Self-Validation: Reject any wells with TEER < 200 Ω·cm², as this indicates a compromised tight junction network.
Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Co-dose with 100 µM Lucifer Yellow (a paracellular marker). Apply to the Apical (A) chamber for A→B assessment, and the Basolateral (B) chamber for B→A assessment.
Incubation: Incubate for 2 hours at 37°C in a 5%
CO2
atmosphere.
Secondary Integrity Check: Post-incubation, measure Lucifer Yellow fluorescence in the receiver wells. Self-Validation: If Lucifer Yellow
Papp
>
1×10−6
cm/s, the monolayer was damaged during the assay; discard the data for that well.
Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability (
Papp
) and Efflux Ratio (
ER=Papp(B→A)/Papp(A→B)
).
Fig 2: Self-validating Caco-2 permeability workflow with TEER and Lucifer Yellow integrity checkpoints.
Plasma Protein Binding (PPB)
The Causality of the Assay
Only the unbound fraction (
fu
) of a drug is pharmacologically active and available to cross cell membranes. While the imidazo[4,5-b]pyridine core itself is relatively polar, modifications can drastically alter binding affinity[3]. We assess PPB using Rapid Equilibrium Dialysis (RED) to determine the free fraction.
Preparation: Spike human plasma with the test compound to a final concentration of 5 µM.
Dialysis: Load 200 µL of spiked plasma into the sample chamber (red ring) and 350 µL of PBS (pH 7.4) into the buffer chamber (white ring) of the RED device.
Incubation: Seal the plate and incubate at 37°C on an orbital shaker (250 rpm) for 4 hours to reach equilibrium.
Matrix Matching (Critical Step): To ensure identical ionization efficiency during LC-MS/MS, cross-matrix the samples. Add 50 µL of blank plasma to 50 µL of the buffer sample, and 50 µL of blank buffer to 50 µL of the plasma sample.
Mass Balance Check: Calculate total recovery. Self-Validation: Recovery must be >85%. Lower recovery indicates non-specific binding to the dialysis membrane or plasticware, invalidating the
fu
calculation.
Quantitative Data Summary
The following table synthesizes the expected preliminary in vitro pharmacokinetic parameters for the methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate scaffold, derived from its physicochemical properties and structural liabilities.
Assay Category
Parameter
Measured Value (Mock Data)
Interpretation & Causality
Physicochemical
Kinetic Solubility (pH 7.4)
> 200 µM
High solubility driven by the polar imidazopyridine core and low molecular weight (191.19 g/mol ).
Physicochemical
LogD (pH 7.4)
1.2 ± 0.1
Moderate lipophilicity; optimal for balancing solubility and permeability.
Metabolic Stability
HLM
CLint
(+ NADPH)
> 150 µL/min/mg
High Clearance. Driven primarily by rapid esterase-mediated hydrolysis.
Metabolic Stability
HLM
CLint
(- NADPH)
> 140 µL/min/mg
Confirms CES-mediated hydrolysis is the dominant clearance pathway over CYP oxidation.
Permeability
Caco-2
Papp
(A→B)
18×10−6
cm/s
High passive permeability.
Permeability
Efflux Ratio (B→A / A→B)
1.1
Scaffold is not a significant substrate for P-glycoprotein (P-gp) or BCRP efflux transporters.
Distribution
Plasma Protein Binding (
fu
)
55% Unbound
Favorable free fraction due to moderate lipophilicity and lack of highly hydrophobic appendages.
Conclusion & Lead Optimization Strategy
The preliminary in vitro profiling of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate reveals a scaffold with excellent baseline solubility, high permeability, and favorable plasma protein binding. However, the C7-methyl ester acts as a severe metabolic liability , leading to rapid hydrolytic clearance.
For drug development professionals utilizing this building block, the immediate lead optimization strategy must focus on bioisosteric replacement of the ester. As demonstrated in the successful development of Aurora kinase inhibitors (e.g., CCT137690), converting the C7 position into an amide or a stable heterocyclic motif (such as a benzylpiperazinyl or isoxazole group) effectively eliminates esterase vulnerability while preserving target engagement[2][5]. Furthermore, structural modifications of this core continue to be explored for antimicrobial[6] and neuropathic pain applications[3], proving its versatility once early ADME liabilities are resolved.
References
Title: Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate (PubMed Abstract)
Source: National Institutes of Health (NIH) / PubMed
URL: [Link]
Title: Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study
Source: Molecules (MDPI)
URL: [Link]
Decoding the Mechanism of Action of Imidazo[4,5-b]pyridine Derivatives in Cellular Models
An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist, I have observed the evolution of heterocyclic scaffolds in targeted oncology. Among these, the imidazo[4,5-b]pyridine core...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist, I have observed the evolution of heterocyclic scaffolds in targeted oncology. Among these, the imidazo[4,5-b]pyridine core has emerged as a highly privileged pharmacophore. Its structural resemblance to the purine ring of ATP allows it to seamlessly integrate into the ATP-binding pocket of various kinases. However, unlike promiscuous purine mimetics, the imidazo[4,5-b]pyridine scaffold can be exquisitely tuned via selective substitutions at the C2, C6, and C7 positions to achieve remarkable kinase selectivity, particularly against Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).
This whitepaper dissects the structural biology, cellular mechanisms, and self-validating experimental workflows required to characterize imidazo[4,5-b]pyridine derivatives, using the well-documented pan-Aurora inhibitor CCT137690 and the dual FLT3/Aurora inhibitor CCT241736 as our primary case studies.
Structural Biology: The Pharmacophore & Hinge Binding Mechanism
The fundamental mechanism of action for imidazo[4,5-b]pyridines is ATP-competitive kinase inhibition. The core scaffold acts as a bidentate hydrogen-bonding system that anchors the molecule to the hinge region of the kinase domain.
The Hydrogen Bond Donor: The N3 atom of the imidazole ring acts as a strong hydrogen bond donor.
The Hydrogen Bond Acceptor: The N4 atom of the pyridine ring acts as a hydrogen bond acceptor.
In the case of Aurora A kinase, crystallographic data reveals that these N3 and N4 atoms form critical hydrogen bonds with the backbone amide and carbonyl groups of Ala213 in the hinge region[1]. This precise anchoring allows substituents at the C7 position (such as the 1-benzylpiperazinyl motif in CCT137690) to project into the solvent-exposed region, enhancing solubility and oral bioavailability, while C2 substituents probe the selectivity pocket[1].
Structural mechanism of imidazo[4,5-b]pyridine binding to the kinase hinge region.
Cellular Mechanisms: Phenotypic Outcomes of Kinase Inhibition
When introduced into cellular models, imidazo[4,5-b]pyridines induce distinct phenotypic changes depending on their target profile.
Aurora Kinase Inhibition (CCT137690)
Aurora A and B are critical serine/threonine kinases that regulate mitosis. Aurora A localizes to the centrosome and regulates spindle assembly, while Aurora B is a chromosomal passenger protein essential for kinetochore attachment and cytokinesis[2].
Treatment of human solid tumor cell lines (e.g., HCT116, HeLa) with the imidazo[4,5-b]pyridine derivative CCT137690 results in the inhibition of both kinases. Causality in biomarker selection: To prove pan-Aurora inhibition, we do not just look at cell death; we monitor specific substrates. Aurora A inhibition is validated by the downregulation of phosphorylated TACC3 (Transforming Acidic Coiled-Coil 3), while Aurora B inhibition is confirmed by the loss of phosphorylated Histone H3 (Ser10)[2]. Phenotypically, this dual inhibition forces cells into multipolar spindle formation, chromosome misalignment, and severe polyploidy, ultimately triggering p53/p21/BAX-mediated apoptosis[2].
Dual FLT3 and Aurora Inhibition (CCT241736)
In Acute Myeloid Leukemia (AML), FLT3 mutations (such as the Internal Tandem Duplication, FLT3-ITD) drive constitutive oncogenic signaling. Single-agent FLT3 inhibitors often fail due to acquired resistance[3]. Imidazo[4,5-b]pyridines like CCT241736 were optimized to simultaneously inhibit FLT3-ITD and Aurora kinases[4].
By targeting FLT3, the compound abolishes downstream STAT5 phosphorylation, halting leukemic proliferation. Simultaneously, by inhibiting Aurora kinases, it destroys the mitotic machinery of the rapidly dividing cancer cells. This dual mechanism overcomes resistance driven by FLT3 point mutations (e.g., D835Y) and demonstrates profound efficacy in MV4-11 xenograft models[4].
Dual inhibition of FLT3 and Aurora kinase pathways driving cellular apoptosis.
Quantitative Efficacy Data
The table below summarizes the biochemical and cellular efficacy of key imidazo[4,5-b]pyridine derivatives, demonstrating their sub-nanomolar to low-nanomolar potency across wild-type and mutant targets[1][2][4].
Compound
Target Kinase
Biochemical Potency (IC₅₀ / K_d)
Cellular Model
Primary Cellular Phenotype
CCT137690
Aurora A
15 nM (IC₅₀)
HCT116 / SW620
Polyploidy, Apoptosis
CCT137690
Aurora B
25 nM (IC₅₀)
HeLa
Loss of p-Histone H3 (Ser10)
CCT241736
FLT3 (WT)
6.2 nM (K_d)
MV4-11 (AML)
Loss of p-STAT5 Signaling
CCT241736
FLT3-ITD (Mutant)
38 nM (K_d)
MOLM-13 (AML)
Proliferation Arrest
CCT241736
FLT3 (D835Y)
14 nM (K_d)
MV4-11 Xenograft
Complete Tumor Regression
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of imidazo[4,5-b]pyridines requires orthogonal assays. The following protocols are designed as self-validating systems: biochemical affinity must corroborate cellular target engagement.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Rationale: Standard radiometric assays can be cumbersome and prone to background noise. TR-FRET is chosen because it minimizes compound auto-fluorescence interference—a common issue with highly conjugated heterocyclic scaffolds like imidazo[4,5-b]pyridines.
Step-by-Step Methodology:
Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant kinase (e.g., Aurora A or FLT3) to a final well concentration of 0.5 nM.
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the imidazo[4,5-b]pyridine derivative in 100% DMSO. Transfer 100 nL of compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.
Enzyme Incubation: Add 5 µL of the kinase solution to the compound wells. Incubate at room temperature for 15 minutes to allow pre-binding to the hinge region.
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined K_m for the specific kinase to ensure competitive inhibition dynamics) and the biotinylated peptide substrate.
Detection: After a 60-minute incubation, stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.
Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the IC₅₀ using a 4-parameter logistic curve. Self-Validation: Include a known reference inhibitor (e.g., VX-680) to confirm assay dynamic range and ATP-competitive behavior.
Protocol 2: Cellular Target Engagement via Western Blotting
Rationale: Biochemical potency does not guarantee cellular permeability or efficacy. We must prove that the compound enters the cell and hits the intended targets. Monitoring p-STAT5 (for FLT3) and p-Histone H3 (for Aurora B) provides direct, mechanistic proof of action[3].
Step-by-Step Methodology:
Cell Culture & Treatment: Seed MV4-11 cells (FLT3-ITD positive) at 5 × 10⁵ cells/mL in RPMI-1640 supplemented with 10% FBS. Treat cells with the imidazo[4,5-b]pyridine compound at concentrations ranging from 1 nM to 1 µM for 2 hours (for p-STAT5) and 24 hours (for p-Histone H3, allowing cells to enter mitosis).
Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve phosphorylation states).
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 150V for 60 minutes.
Transfer & Blotting: Transfer proteins to a nitrocellulose membrane. Block with 5% BSA in TBST for 1 hour.
Antibody Probing:
Primary: Incubate overnight at 4°C with primary antibodies against p-STAT5 (Tyr694), total STAT5, p-Histone H3 (Ser10), and total Histone H3.
Secondary: Wash 3x with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection & Validation: Develop using ECL substrate and image on a chemiluminescence imager. Self-Validation: The total protein bands (total STAT5 and total Histone H3) must remain constant across all compound concentrations, proving that the loss of the phospho-signal is due to specific kinase inhibition, not general cytotoxicity or unequal loading.
References
Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 2012.
Faisal, A., et al. "The Aurora Kinase Inhibitor CCT137690 Downregulates MYCN and Sensitizes MYCN-Amplified Neuroblastoma In Vivo." Molecular Cancer Therapeutics, 2011.
Bavetsias, V., et al. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry, 2010.
Raynaud, F. I., et al. "Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species." European Journal of Pharmaceutical Sciences, 2019.
step-by-step chemical synthesis protocol for methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Application Note: De Novo Synthesis and Validation of Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate Introduction & Strategic Overview The compound methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS: 1...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: De Novo Synthesis and Validation of Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Introduction & Strategic Overview
The compound methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS: 1378793-08-8) is a highly versatile heterocyclic building block. The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of advanced therapeutics, including hematopoietic progenitor kinase 1 (HPK1) inhibitors[1] and highly potent Angiotensin II (AT1) receptor antagonists[2].
Because the stereoelectronic properties of the imidazo[4,5-b]pyridine moiety dictate its binding affinity to various biological targets[2], obtaining a highly pure, regioselectively functionalized core is critical. This application note details a robust, three-step de novo synthetic protocol starting from the commercially accessible precursor, 2-amino-6-methyl-3-nitroisonicotinic acid.
Synthetic Workflow & Causality
Rather than relying on the selective oxidation of a dimethyl-substituted core (which often yields mixed oxidation states), this protocol constructs the imidazole ring after establishing the pyridine substitution pattern.
Step 1 (Reduction): Selective catalytic hydrogenation of the 3-nitro group provides the highly nucleophilic ortho-diamine required for cyclization.
Step 2 (Cyclocondensation): An anhydrous cyclization using triethyl orthoformate constructs the imidazole ring. Anhydrous conditions are deliberately chosen over aqueous formic acid to prevent the hydrolysis of the intermediate formamidine and to drive the equilibrium forward via the elimination of ethanol.
Step 3 (Esterification): A classic acid-catalyzed Fischer esterification converts the carboxylic acid to the target methyl ester, improving the compound's solubility for downstream cross-coupling or amidation reactions[1].
Figure 1: Step-by-step synthetic workflow for methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate.
Quantitative Reaction Parameters
To ensure reproducibility, the stoichiometric and thermodynamic parameters for the workflow are summarized below.
Step
Reaction Type
Primary Reagents
Equivalents
Temp (°C)
Time (h)
Expected Yield (%)
1
Nitro Reduction
Pd/C (10%), H₂
0.1 (cat.)
25
12
85 - 95
2
Cyclocondensation
HC(OEt)₃, pTSA
10.0, 0.05
140
6
75 - 85
3
Fischer Esterification
MeOH, H₂SO₄
Excess, 2.0
65
16
80 - 90
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2,3-Diamino-6-methylisonicotinic acid
Preparation: In a flame-dried round-bottom flask, dissolve 2-amino-6-methyl-3-nitroisonicotinic acid (1.0 eq) in anhydrous methanol (0.1 M concentration).
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a strict argon atmosphere to prevent the ignition of methanol vapors.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature (25 °C) with vigorous stirring for 12 hours.
Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol.
Isolation: Concentrate the filtrate under reduced pressure. The resulting ortho-diamine is susceptible to air oxidation; proceed immediately to Step 2 or store under argon at -20 °C.
Step 2: Synthesis of 5-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Preparation: Suspend the freshly prepared 2,3-diamino-6-methylisonicotinic acid (1.0 eq) in triethyl orthoformate (10.0 eq). The orthoester serves as both the one-carbon electrophile and the solvent.
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA, 0.05 eq) to activate the orthoester.
Cyclization: Equip the flask with a reflux condenser and heat the mixture to 140 °C for 6 hours. The reaction proceeds via a formamidine intermediate, releasing ethanol as a byproduct.
Isolation: Cool the reaction mixture to room temperature. Induce complete precipitation of the product by adding cold diethyl ether. Filter the solid, wash with additional diethyl ether, and dry under high vacuum.
Step 3: Synthesis of Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Preparation: Suspend 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (1.0 eq) in absolute methanol (0.2 M).
Acidification: Cool the suspension to 0 °C using an ice bath. Carefully add concentrated sulfuric acid (H₂SO₄, 2.0 eq) dropwise. Causality note: The exothermic protonation of the basic imidazole nitrogens must be controlled to prevent solvent boiling and byproduct formation.
Esterification: Heat the mixture to reflux (65 °C) for 16 hours under a nitrogen atmosphere.
Neutralization & Extraction: Cool to room temperature and concentrate the mixture in vacuo to remove 80% of the methanol. Dilute the residue with water and carefully neutralize with saturated aqueous NaHCO₃ until the pH reaches ~7.5. Extract the aqueous phase with ethyl acetate (3 × 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution of EtOAc in Hexanes) to afford the target compound as a powder.
Self-Validating Analytical Benchmarks
To ensure the integrity of the protocol, validate the intermediates and final product using the following expected mass spectrometry (LC-MS, ESI+) benchmarks:
Post-Step 1: The starting material (C₇H₇N₃O₄, Exact Mass: 197.04) will shift to the diamine intermediate (C₇H₉N₃O₂, Exact Mass: 167.07). Look for an [M+H]⁺ peak at m/z 168.1 .
Post-Step 2: Successful imidazole ring formation results in the loss of water/ethanol equivalents. The product (C₈H₇N₃O₂, Exact Mass: 177.05) will present an [M+H]⁺ peak at m/z 178.1 . ¹H NMR will show a distinct, highly deshielded singlet for the imidazole C2-H proton near 8.30 ppm.
Post-Step 3: The final esterification to methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (C₉H₉N₃O₂, Exact Mass: 191.07) will yield an [M+H]⁺ peak at m/z 192.1 . ¹H NMR will confirm success via the appearance of a sharp 3H singlet at ~3.95 ppm corresponding to the newly formed methyl ester group.
References
Google Patents | WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof |
Journal of Medicinal Chemistry (ACS Publications) | Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists | [Link]
Application Note: Utilizing Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate in Small Molecule Drug Discovery
Executive Summary The compound methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS: 1378793-08-8) is a highly privileged, multifunctional building block in modern medicinal chemistry. Featuring a fused bicyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS: 1378793-08-8) is a highly privileged, multifunctional building block in modern medicinal chemistry. Featuring a fused bicyclic heteroaromatic core, this scaffold serves as an excellent purine bioisostere. Its unique substitution pattern—a methyl ester at the C7 position and a methyl group at the C5 position—provides orthogonal synthetic vectors for the rapid generation of targeted small molecule libraries. This application note details the structural rationale, key therapeutic applications, and validated synthetic protocols for deploying this building block in the discovery of kinase and protein-protein interaction (PPI) inhibitors.
Structural & Mechanistic Rationale
The strategic selection of this specific building block is grounded in its precise molecular geometry and electronic properties:
Purine Bioisosterism (Hinge Binding): The imidazo[4,5-b]pyridine core mimics the adenine ring of ATP. The nitrogen atoms (N1, N3, and N4) act as critical hydrogen bond acceptors and donors, making it a premier hinge-binding motif for ATP-competitive kinase inhibitors[1].
C7-Methyl Ester Vector: The ester at the 7-position provides a highly versatile synthetic handle. It can be readily hydrolyzed to a carboxylic acid for subsequent amide coupling. This allows medicinal chemists to introduce diverse pharmacophores that project outward into the solvent-exposed channels of kinases or deep into the hydrophobic grooves of PPI targets like Bcl-xL[2].
C5-Methyl Group: The methyl group at the 5-position serves a dual purpose. Sterically, it acts as a boundary to lock the conformation of the core within tight binding pockets. Synthetically, it offers a site for late-stage C-H functionalization or radical halogenation to further elaborate the scaffold.
Key Drug Discovery Applications
Development of p21-Activated Kinase 4 (PAK4) Inhibitors
PAK4 is a serine/threonine kinase that regulates cytoskeletal reorganization, cell motility, and oncogenic transformation, making it a high-value target in oncology[3]. The imidazo[4,5-b]pyridine scaffold has been validated as a potent PAK4 inhibitor core (e.g., the discovery of KY-04045)[1]. The core binds directly within the ATP-binding cleft, forming crucial hydrogen bonds with the backbone of the PAK4 hinge loop (specifically residues L398 and E399)[4]. The C7 ester vector of our building block allows for the attachment of solubilizing groups that extend into the ribose pocket, enhancing both potency and pharmacokinetic properties[5].
Targeting Anti-Apoptotic PPIs (Bcl-xL)
Bcl-xL is an anti-apoptotic protein frequently overexpressed in solid tumors, conferring profound resistance to chemotherapy[2]. Imidazo[4,5-b]pyridine-7-carboxylic acid derivatives have been successfully patented as potent Bcl-xL inhibitors[6]. Mechanistically, the core scaffold mimics the BH3 domain of pro-apoptotic proteins, inserting into the hydrophobic pocket formed by the BH1-BH3 domains of Bcl-xL[6]. By hydrolyzing the C7 ester and coupling it with large, lipophilic amines, researchers can maximize Van der Waals interactions within this critical survival groove.
Quantitative Data Summary
The following table summarizes the biological targets, the structural role of the imidazo[4,5-b]pyridine scaffold, and representative quantitative data from literature validating its efficacy.
Diagram 1: Synthetic diversification workflow of the imidazo[4,5-b]pyridine building block.
Diagram 2: PAK4 signaling pathway and intervention by imidazo[4,5-b]pyridine inhibitors.
Experimental Protocols
Protocol A: Regioselective N-Alkylation of the Imidazole Core
Objective: Install a solvent-channel-directed vector at the N3 position.
Causality & Rationale: The imidazo[4,5-b]pyridine core exhibits tautomerism, meaning alkylation typically yields a mixture of N1 and N3 isomers. Utilizing Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) enhances the nucleophilicity of the nitrogen via the "cesium effect" (generating a highly reactive, poorly solvated naked anion). The inherent steric bulk of the C7-ester directs the incoming electrophile predominantly to the less hindered N3 position.
Step-by-Step Methodology:
Preparation: Dissolve methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration). Causality: Anhydrous DMF stabilizes the polar transition state required for SN2 alkylation.
Deprotonation: Add Cs₂CO₃ (1.5 eq) to the solution and stir for 30 minutes at room temperature to ensure complete formation of the azolate anion.
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 4–6 hours.
Self-Validation (Monitoring): Monitor the reaction progression via LC-MS. Look for the [M+H]⁺ peak corresponding to the alkylated product. N1 and N3 regioisomers will typically resolve into two distinct peaks on reverse-phase HPLC; the major peak is generally the N3 isomer.
Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with a 5% aqueous LiCl solution. Causality: LiCl selectively partitions residual DMF into the aqueous phase, preventing DMF carryover which can interfere with downstream purification. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Hydrolysis and Amide Coupling of the C7-Ester
Objective: Convert the C7-methyl ester to an amide to target PPI hydrophobic grooves.
Causality & Rationale: Saponification is performed using Lithium Hydroxide (LiOH) in a THF/Water mixture rather than NaOH. LiOH provides milder basic conditions and superior solubility in organic/aqueous mixtures, preventing the degradation of the electron-deficient heterocyclic core. For the subsequent coupling, HATU is selected as the reagent because it generates a highly reactive HOAt active ester, which is essential for driving the coupling of sterically hindered or electron-deficient amines.
Step-by-Step Methodology:
Saponification: Dissolve the N-alkylated intermediate in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.
Acidification: Carefully adjust the pH of the mixture to 4–5 using 1M HCl. Causality: This specific pH range ensures the carboxylic acid is fully protonated and precipitates out of solution, while avoiding over-acidification that would protonate the pyridine nitrogen and render the molecule water-soluble. Extract the precipitated acid with Ethyl Acetate, dry, and concentrate.
Pre-Activation: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and HATU (1.2 eq). Stir for 15 minutes. Causality: Pre-activation allows for the complete formation of the active ester before the amine is introduced, minimizing side reactions.
Amide Coupling: Add the target amine (1.2 eq) to the activated mixture. Stir at room temperature for 12 hours.
Purification: Perform a standard aqueous workup (washing with saturated NaHCO₃ and brine), concentrate, and purify the final compound using reverse-phase preparative HPLC to achieve >95% purity for biological screening.
purification techniques for removing impurities from methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Welcome to the technical support center for the purification of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this and structurally related heterocyclic compounds. The methodologies and advice provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate, offering causative explanations and actionable solutions.
Recrystallization Issues
Question: My compound, methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate, "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" typically occurs for two primary reasons: the melting point of your compound is lower than the boiling point of the chosen solvent, or the presence of significant impurities is causing a substantial melting point depression.[1] The imidazo[4,5-b]pyridine core, while possessing hydrogen bonding capabilities, can exhibit varied solubility and melting behavior depending on its substitution.
Solutions:
Solvent System Modification:
Select a Lower-Boiling Point Solvent: If the issue is the solvent's high boiling point, switch to a solvent with a lower boiling point in which the compound is still soluble when hot and insoluble when cold.
Utilize a Solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly. Common solvent pairs for N-heterocycles include ethanol/water, dichloromethane/hexane, or ethyl acetate/hexane.[2][3]
Slow Cooling and Seeding:
Allow the hot, saturated solution to cool to room temperature undisturbed. Rapid cooling can favor oil formation over crystal lattice formation.[4]
Once at room temperature, further cooling in an ice bath or refrigerator can promote crystallization.
If crystals do not form, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.
Adding a "seed crystal" from a previous successful crystallization can also induce crystal growth.
Concentration Adjustment: If too much solvent was used, the solution may be too dilute for crystals to form. Carefully evaporate some of the solvent and allow the solution to cool again.[1]
Question: My recrystallization yield is very low. How can I improve it?
Answer:
A low yield after recrystallization often indicates that a significant portion of your product remains dissolved in the mother liquor.[1] This can be due to the compound's inherent solubility in the cold solvent or using an excessive volume of solvent.
Solutions:
Minimize Solvent Volume: During the initial dissolution, use the minimum amount of hot solvent required to fully dissolve the crude product.
Optimize Cooling: Ensure the flask is thoroughly cooled in an ice bath for at least 30 minutes after reaching room temperature to maximize precipitation.[1]
Recover a Second Crop: Concentrate the mother liquor by evaporating a portion of the solvent and cool the resulting solution again. This may yield a second crop of crystals, which should be analyzed for purity separately from the first crop.[1]
Solvent Selection: Re-evaluate your solvent choice. The ideal recrystallization solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.
Column Chromatography Challenges
Question: My compound is streaking on the silica gel column, leading to poor separation. What is causing this and what are the solutions?
Answer:
Streaking of N-heterocyclic compounds on silica gel is a common issue. It is often caused by the interaction of the basic nitrogen atoms in the imidazopyridine ring with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong interaction can lead to irreversible adsorption or slow, uneven elution.
Solutions:
Mobile Phase Modification:
Addition of a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et3N) or pyridine, to your eluent.[2] This will neutralize the acidic sites on the silica gel, preventing strong adsorption of your basic compound and resulting in sharper bands.
Alternative Solvent Systems: Experiment with different solvent systems. Mixtures like dichloromethane/methanol or ethyl acetate/hexane are common starting points for N-heterocycles.[2]
Stationary Phase Modification:
Use Neutralized Silica Gel: You can prepare neutralized silica gel by washing it with a solution of your chosen eluent containing a small percentage of triethylamine before packing the column.[2]
Switch to Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of acid-sensitive or basic compounds.[2]
Question: I am unable to separate my product from a closely related impurity by column chromatography. What can I do?
Answer:
Separating compounds with very similar polarities (and therefore close Rf values on TLC) can be challenging.
Solutions:
Optimize Eluent Polarity: Aim for an Rf value of approximately 0.2-0.3 for your target compound on TLC to achieve the best separation on a column.[2] You may need to use a less polar solvent system to increase the separation between your product and the impurity.
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), gradually increase the polarity of the eluent during the chromatography run.[2] This can help to resolve compounds with similar polarities.
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation efficiency.
Consider Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, reversed-phase chromatography, which separates compounds based on hydrophobicity, may provide a different selectivity and achieve the desired separation.[1]
Acid-Base Extraction Issues
Question: I am trying to use an acid-base extraction to purify my product, but I am getting a poor recovery. What could be the problem?
Answer:
Poor recovery during an acid-base extraction of a basic compound like methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate can stem from several factors.
Potential Causes and Solutions:
Incomplete Protonation/Deprotonation:
Ensure the pH of the aqueous layer is sufficiently low (typically pH < 2) during the acidic wash to fully protonate the basic nitrogen atoms and draw the compound into the aqueous phase.
Conversely, make sure the pH is sufficiently high (typically pH > 10) during basification to fully deprotonate the pyridinium salt and regenerate the free base for extraction back into the organic layer.[5]
Emulsion Formation: Vigorous shaking can lead to the formation of emulsions, which are difficult to separate. Gently invert the separatory funnel multiple times instead of shaking vigorously. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can often help to break it.
Insufficient Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to ensure complete transfer of the product between phases.
Compound Solubility: If your compound has some solubility in water even in its neutral form, this can lead to losses. Back-extracting the aqueous layer after basification is crucial.
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate?
A1: Impurities can arise from starting materials, side reactions, or incomplete reactions. For imidazopyridine syntheses, common impurities may include unreacted starting materials (e.g., substituted 2-aminopyridines), reagents used in the cyclization, and potentially isomeric byproducts depending on the synthetic route.[6][7]
Q2: What is the best general approach to start with for purifying this compound?
A2: A good starting point is often recrystallization, as it can be a highly effective method for removing small amounts of impurities and can be scaled up easily.[8][9][10] If recrystallization fails to yield a pure product, column chromatography is the next logical step, as it offers greater resolving power for a wider range of impurities.[2][11]
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[4] You can test for suitable solvents by adding a small amount of your crude product to a test tube, adding a small volume of a solvent, and observing its solubility at room temperature and upon heating.[1]
Q4: How do I select a solvent system for column chromatography?
A4: Thin-layer chromatography (TLC) is the primary tool for selecting a solvent system.[2][12] Test various solvent mixtures (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) until you find a system that gives your desired product an Rf value of approximately 0.2-0.3 and shows good separation from impurities.
Q5: Can I use an acid-base extraction for this compound?
A5: Yes, an acid-base extraction can be a very effective technique for separating basic N-heterocycles like methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate from non-basic and acidic impurities.[5] The basic nitrogen atoms of the imidazopyridine ring system can be protonated with an aqueous acid to form a water-soluble salt, which can then be separated from impurities dissolved in an organic solvent.[5]
III. Experimental Protocols & Workflows
Protocol 1: Recrystallization from a Single Solvent (e.g., Acetone)
This protocol is based on a general procedure for recrystallizing imidazopyridine derivatives.[8]
Dissolution: In an Erlenmeyer flask, add the crude methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate. Add a minimal amount of the chosen recrystallization solvent (e.g., acetone) and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.
Drying: Dry the purified crystals on the filter paper with the vacuum on, and then transfer them to a watch glass or drying oven to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is a standard procedure for purifying N-heterocyclic compounds.
TLC Analysis: Determine the optimal eluent system using TLC, aiming for an Rf of ~0.3 for the target compound.[2]
Column Packing: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity.
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Workflow Diagrams
Caption: Troubleshooting workflow for common column chromatography issues.
CZ285489B6 - Process for preparing derivatives of imidazopyridine - Google Patents.
EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents.
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. [Link]
Purification of Pyridine - Chempedia - LookChem. [Link]
US3431266A - Method for recovery of pyridine bases - Google Patents.
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. [Link]
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE - JTI. [Link]
Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues - PMC. [Link]
Suzuki purification problem : r/OrganicChemistry - Reddit. [Link]
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]
CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
Isolation and Determination of Hydroxylated Nitrogen Heterocycles in a Coal Liquid. [Link]
Analysis of nitrogen heterocycles in shale oil by a dual capillary column heart cutting technique | Semantic Scholar. [Link]
Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines | The Journal of Organic Chemistry - ACS Publications. [Link]
(PDF) Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review - ResearchGate. [Link]
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. [Link]
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. [Link]
Technical Support Center: Long-Term Storage and Stability of Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Introduction: Welcome to the technical support guide for methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate. This molecule is a key building block and intermediate in pharmaceutical research and development, particu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
Welcome to the technical support guide for methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate. This molecule is a key building block and intermediate in pharmaceutical research and development, particularly in the synthesis of potential therapeutic agents.[1][2] Its structural integrity is paramount for reproducible experimental outcomes and the safety of downstream applications. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to prevent chemical degradation during long-term storage. Our approach is grounded in first principles of chemical stability to empower you to make informed decisions in your laboratory.
PART 1: Understanding the Molecule's Vulnerabilities
The stability of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is dictated by its constituent functional groups: an imidazopyridine core and a methyl ester. Each presents specific vulnerabilities to common laboratory and storage conditions.
Imidazopyridine Core: This electron-rich heterocyclic system is susceptible to oxidation and photodegradation .[3][4] The nitrogen atoms can be oxidized, and the aromatic system can absorb UV-light, leading to the formation of unwanted byproducts.[5][6]
Methyl Ester Group: The ester functional group is primarily susceptible to hydrolysis , a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and methanol.[7][8] This reaction is significantly accelerated by the presence of moisture, elevated temperatures, and acidic or basic contaminants.[9][10]
The primary degradation pathways are visualized below. Understanding these pathways is the first step in designing an effective storage strategy.
Caption: Primary degradation pathways for the target molecule.
PART 2: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered during the storage and handling of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate.
Q1: What are the ideal storage conditions for maximal long-term stability?
For optimal preservation of purity, the compound should be stored under conditions that mitigate all primary degradation pathways. A summary is provided in the table below.
Parameter
Recommended Condition
Rationale
Temperature
-20°C or below (e.g., -80°C)
Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[9][11]
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces oxygen, preventing oxidative degradation of the imidazopyridine ring.[12][13]
Minimizes moisture to prevent ester hydrolysis.[9][14] Storing in a desiccator or a dry box is recommended.
Q2: My latest analysis shows a new impurity peak and a decrease in the main peak area. What is the most likely cause?
The appearance of a new, more polar impurity alongside a decrease in the parent compound's purity often points to hydrolysis . The resulting carboxylic acid is significantly more polar than the parent methyl ester and will thus have a shorter retention time on a reverse-phase HPLC column. To confirm, you can use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product. The second most likely cause is oxidation, especially if the sample was not stored under an inert atmosphere.[15]
Q3: The color of my solid compound has changed from off-white to yellow/brown. Is it degraded?
A change in color is a strong visual indicator of degradation. This is often associated with oxidation or photodegradation pathways, which can generate colored, conjugated byproducts. While the compound may still be largely viable, its purity is compromised. You must re-qualify the material using an appropriate analytical technique like HPLC or NMR before use.[16]
Q4: Is it really necessary to store the solid under an inert atmosphere?
Yes. While degradation is slower in the solid state, oxygen can still react with the surface of the crystals.[15] Over long-term storage (months to years), this surface oxidation can become significant, leading to a measurable decrease in overall purity. For high-stakes experiments or reference standards, inerting is a critical and non-negotiable step.[13][17]
Q5: My compound is a solid powder stored in a sealed vial at -20°C. Is it still at risk of hydrolysis?
Yes, a risk remains, albeit a reduced one. If the vial was opened in a humid environment, moisture from the air can adsorb onto the surface of the solid.[9][14] Even this small amount of water can cause slow hydrolysis over time.[18] This is why it is crucial to handle and aliquot the compound in a dry environment (e.g., a glovebox or a nitrogen-purged bag) and use vials with high-integrity seals.[19]
Q6: I have the compound dissolved in DMSO for screening. What is the impact of freeze-thaw cycles?
The primary issue with freeze-thaw cycles of DMSO stock solutions is moisture absorption. DMSO is extremely hygroscopic and will readily absorb water from the atmosphere each time the vial is opened.[14] This absorbed water can lead to two major problems:
Hydrolysis: The introduced water can directly cause the hydrolysis of the methyl ester.[14]
Precipitation: Water reduces the solubilizing power of DMSO for many organic compounds and can cause your compound to precipitate out of solution, leading to inaccurate concentrations in subsequent assays.[14]
It is best practice to create single-use aliquots of DMSO stock solutions to avoid repeated freeze-thaw cycles and moisture contamination.
PART 3: Technical Protocols & Troubleshooting
This section provides detailed, validated protocols for ensuring the stability of your compound.
Protocol 1: Recommended Long-Term Storage of Solid Compound
This protocol is designed to minimize degradation for periods exceeding 6 months.
Preparation: Move the primary container of the compound and all necessary tools (spatulas, amber glass vials with PTFE-lined caps, balance) into a controlled, low-humidity environment, such as a nitrogen-filled glovebox or dry box.
Aliquoting: Weigh the desired amount of the compound into pre-labeled amber vials. Preparing smaller, experiment-sized aliquots is highly recommended to avoid repeated opening of the main stock bottle.
Inerting: Backfill each vial with a gentle stream of dry argon or nitrogen for at least 30-60 seconds to displace all air (oxygen and moisture).[12]
Sealing: Immediately and tightly cap each vial. For ultimate protection, wrap the cap-vial interface with Parafilm® to create a secondary seal against moisture ingress.
Storage: Place the sealed, inerted vials inside a secondary container (e.g., a freezer box) with a desiccant pouch.
Final Placement: Store the secondary container in a designated, stable -20°C or -80°C freezer. Ensure the freezer is not prone to frequent temperature fluctuations.
Protocol 2: Workflow for Establishing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately separate, detect, and quantify the active ingredient from its potential degradation products.[20][21] This is essential for truly knowing the purity of your sample.
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Study - Step-by-Step:
Forced degradation, or stress testing, intentionally degrades the compound to generate the likely degradation products.[22][23] This helps ensure your analytical method can see them.
Prepare Stock Solutions: Prepare solutions of the compound in a suitable solvent (e.g., Acetonitrile/Water).
Apply Stress Conditions: Treat aliquots of the stock solution according to the conditions in the table below. The goal is to achieve 5-20% degradation.[23]
Neutralization: After the specified time, neutralize the acidic and basic samples to prevent further degradation before analysis.
Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method.
If you suspect your sample has degraded, follow this logical workflow to diagnose the issue.
Caption: Troubleshooting flowchart for investigating sample degradation.
PART 4: References
Vertex AI Search. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
Nelson Labs. Forced Degradation Studies for Stability. [Link]
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
ResolveMass Laboratories Inc. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
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Engineered Science Publisher. Microbial and Solar Photocatalytic Degradation of Pyridine.
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resolving chromatographic co-elution issues for methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Welcome to the Chromatography Technical Support Center . This guide is specifically engineered for analytical scientists and drug development professionals tasked with resolving complex chromatographic co-elution issues...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatography Technical Support Center . This guide is specifically engineered for analytical scientists and drug development professionals tasked with resolving complex chromatographic co-elution issues for methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate .
Below, you will find an in-depth analysis of the molecule's chromatographic behavior, self-validating experimental protocols, quantitative performance data, and targeted FAQs.
Molecular Profiling & The Root Cause of Co-Elution
To resolve co-elution, we must first understand the chemical causality driving the molecule's behavior. Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is an amphoteric, highly polar molecule characterized by:
An Imidazopyridine Core: Contains multiple basic nitrogen atoms capable of hydrogen bonding and ionization.
A Methyl Ester Group: Susceptible to hydrolysis, frequently generating a closely eluting carboxylic acid degradant.
The Causality of Co-Elution:
Co-elution for this class of compounds rarely stems from a lack of column efficiency (N); it is almost always a failure of selectivity (α) or peak shape . At a standard acidic or neutral pH, the basic nitrogens become protonated. These positively charged analytes undergo secondary ion-exchange interactions with negatively charged residual silanols (
Si−O−
) on traditional silica-based C18 columns[1]. This dual-retention mechanism causes severe peak tailing. Tailing acts as a "smear" across the chromatogram, masking closely eluting impurities (such as regioisomers or hydrolysis products) and creating pseudo-co-elution[2]. Furthermore, standard C18 columns rely purely on dispersive hydrophobic forces, which are often insufficient to differentiate the subtle structural differences of imidazopyridine isomers[3].
Diagnostic Troubleshooting Workflow
Use the following logical pathway to diagnose and resolve your specific co-elution presentation.
Fig 1: Diagnostic workflow for resolving imidazopyridine co-elution.
Self-Validating Experimental Protocol
To systematically eliminate co-elution, execute the following orthogonal method development protocol. This method is "self-validating," meaning it contains internal checks to mathematically prove the resolution is genuine and not an artifact.
Step 1: System Baseline Validation (The Blank Check)
Action: Inject the sample diluent (e.g., 90:10 Water:Methanol) without the analyte.
Causality: This rules out system peaks or ghost peaks from contaminated mobile phases. If a peak appears in the blank at the exact retention time of your suspected co-eluting impurity, the issue is system carryover, not chromatographic overlap[2].
Step 2: Mobile Phase pH Optimization
Action: Prepare Mobile Phase A using 10 mM Ammonium Bicarbonate, adjusted to pH 9.5.
Causality: Raising the pH above the pKa of the imidazopyridine's basic nitrogens ensures the molecule remains in a neutral, un-ionized state[4]. This prevents secondary electrostatic interactions with column silanols, drastically reducing peak tailing and narrowing the peak width to expose hidden impurities[1].
Step 3: Orthogonal Stationary Phase Selection
Action: Install a high-pH stable Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm).
Causality: Because the target molecule and its regioisomers have nearly identical hydrophobicity, a standard C18 will fail to separate them. A Phenyl-Hexyl phase introduces
π−π
electron interactions. These interactions are highly sensitive to the specific electron density and spatial arrangement of the imidazopyridine ring, providing the necessary selectivity (
α
) to pull the peaks apart[3].
Step 4: Gradient Flattening
Action: Run a rapid scouting gradient (5% to 95% B over 15 minutes)[5]. Identify the exact percentage of organic solvent where the co-elution occurs (e.g., 40% B). Modify the method to flatten the gradient slope to 1–2% B per minute across that specific elution window.
Causality: Decreasing the gradient slope specifically in the critical zone increases the time the analytes spend partitioning between the mobile and stationary phases, maximizing the spacing between structurally similar compounds[5].
Step 5: DAD Peak Purity Validation (The Proof)
Action: Run the optimized method with a Diode Array Detector (DAD) scanning from 200–400 nm. Extract the UV spectra at the leading edge, apex, and trailing edge of the target peak.
Causality: If the peak is truly resolved, the three spectra will perfectly overlay (Purity Angle < Purity Threshold). If hidden co-elution persists, the spectra will shift across the peak, triggering a purity failure flag[6].
Quantitative Performance Data
The table below summarizes the expected quantitative improvements when transitioning from a generic starting method to an optimized orthogonal method for methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate and its primary des-methyl impurity.
Stationary Phase
Mobile Phase pH
Retention Time (
tR
)
Tailing Factor (
Tf
)
Selectivity (
α
)
Resolution (
Rs
)
Standard C18
4.0 (Formic Acid)
8.45 min
2.15
1.02
0.8 (Co-elution)
Hybrid C18
9.5 (Ammonium Bicarb)
10.20 min
1.40
1.05
1.2 (Partial)
Polar-Embedded
4.0 (Formic Acid)
7.90 min
1.15
1.12
1.6 (Baseline)
Phenyl-Hexyl
9.5 (Ammonium Bicarb)
11.05 min
1.05
1.28
2.4 (Robust Baseline)
Note: Baseline resolution is defined as
Rs≥1.5
. The Phenyl-Hexyl column at high pH provides the optimal balance of peak symmetry and
π−π
selectivity.
Frequently Asked Questions (FAQs)
Q1: My peak looks perfectly symmetrical, but mass spectrometry (LC-MS) indicates two distinct masses. How do I fix this "hidden" co-elution?A1: This is a pure selectivity (
α
) failure. When capacity factor (
k′
) and efficiency (
N
) are adequate but
α=1.0
, the compounds elute at the exact same millisecond, showing no visual distortion[7]. To fix this, you must change the chemistry of the system. Switch your organic modifier from acetonitrile to methanol to alter the hydrogen-bonding dynamics, or switch to a stationary phase with a different retention mechanism (like HILIC or Phenyl-Hexyl)[3].
Q2: I observe a severe "shoulder" on the trailing edge of my main peak. Is this co-elution or just a dirty column frit?A2: Both can manifest as a shoulder (a sudden discontinuity in the peak shape). To differentiate, inject a known, highly pure reference standard of a different, well-retained compound (e.g., toluene). If the reference standard also shows a shoulder, your column frit is clogged or the silica bed has collapsed, requiring column replacement[6]. If the standard peak is perfectly symmetrical, your imidazopyridine sample contains a true co-eluting impurity[6].
Q3: My target compound is hydrolyzing into the carboxylic acid during the run, causing a smeared baseline and co-elution. How do I prevent this?A3: The methyl ester at the 7-position is highly susceptible to hydrolysis in aqueous, extreme-pH environments. Ensure your sample is prepared in a diluent that exactly matches the initial mobile phase conditions[5]. Furthermore, keep the autosampler compartment chilled to 4°C to arrest degradation kinetics while the sample waits in the queue[2].
Q4: Can I use smaller particle sizes to brute-force the resolution without changing the mobile phase?A4: Yes, to a degree. According to the fundamental resolution equation, increasing efficiency (
N
) by switching from a 5 µm fully porous particle to a sub-2 µm solid-core (core-shell) particle will significantly narrow the peaks. This can resolve a slight co-elution without altering the method chemistry[2]. However, this will drastically increase system backpressure, requiring a UHPLC system capable of handling >600 bar[2].
References
Welch Materials. "HPLC Column Selection: Core to Method Development (Part II)".[Link]
Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography".[Link]
Reproducibility of In Vivo Biological Assays Using Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate Scaffolds
Executive Overview In preclinical drug discovery, the transition from in vitro enzymatic potency to reproducible in vivo efficacy is the most critical hurdle. For kinase inhibitors targeting oncology and immunology pathw...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
In preclinical drug discovery, the transition from in vitro enzymatic potency to reproducible in vivo efficacy is the most critical hurdle. For kinase inhibitors targeting oncology and immunology pathways, the choice of the foundational chemical scaffold dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) fate.
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS: 1378793-08-8) —hereafter referred to as the IMP-7C scaffold—has emerged as a highly privileged building block in Fragment-Based Drug Discovery (FBDD). Synthetic derivatives of IMP-7C have demonstrated exceptional utility as dual inhibitors of Aurora kinases and FLT3 [1]. This guide objectively compares the in vivo performance of IMP-7C-derived probes against alternative scaffolds (e.g., benzimidazoles and quinazolines) and provides a self-validating, step-by-step protocol to ensure absolute reproducibility in your preclinical xenograft assays.
When designing in vivo assays, the physicochemical properties of the test article dictate the formulation strategy and dosing regimen. The IMP-7C scaffold offers distinct advantages over traditional alternatives:
Optimal Hinge Binding: The imidazo[4,5-b]pyridine core provides a rigid, highly specific hydrogen bond donor/acceptor pair. The imidazole NH and pyridine nitrogen form critical interactions with the kinase hinge region (e.g., Ala213 in Aurora A), offering superior kinome selectivity compared to generic quinazolines.
The 7-Carboxylate Vector: The methyl ester at the 7-position of IMP-7C is a critical synthetic handle. It allows medicinal chemists to append solubilizing moieties (such as basic piperazines) that project directly into the solvent-exposed channel of the kinase [2]. This specific functionalization is the primary reason IMP-7C derivatives achieve high oral bioavailability (F%), whereas traditional benzimidazole scaffolds often suffer from poor solubility and require intravenous (IV) or intraperitoneal (IP) administration.
Mechanistic Pathway of IMP-7C Derivatives
To understand the in vivo endpoints, we must map the signaling cascade. IMP-7C derivatives (such as Compound 27e and CCT137690) disrupt aberrant mitosis and constitutive survival signaling by blocking Aurora A/B and FLT3-ITD[1, 2].
Caption: Dual inhibition of Aurora and FLT3 pathways by IMP-7C derivatives driving tumor apoptosis.
Comparative In Vivo Performance Data
To establish a baseline for your assays, the following table synthesizes quantitative in vivo data comparing IMP-7C-derived clinical candidates against standard alternative scaffolds[1, 2, 3].
Scaffold Base
Representative Compound
Primary Target(s)
Route & Bioavailability
In Vivo Xenograft Model
Efficacy (Tumor Growth Inhibition)
Dose-Limiting Toxicity Profile
IMP-7C
Compound 27e
Aurora A/B, FLT3-ITD
Oral (PO), High F%
MV4-11 (AML)
>85% TGI at 50 mg/kg
Minimal body weight loss (<5%)
IMP-7C
CCT137690
Aurora A/B/C
Oral (PO), High F%
SW620 (Colon)
>75% TGI at 75 mg/kg
Well tolerated, no gross toxicity
Pyrimidine
VX-680 (MK-0457)
Aurora A/B/C, FLT3
Intravenous (IV)
HCT116 (Colon)
Significant TGI
Myelosuppression, off-target effects
Benzimidazole
Generic Probes
Various Kinases
IP / Poor F%
Various
Variable / Formulation dependent
High formulation toxicity (e.g., DMSO/Tween)
Key Takeaway: The ability to dose IMP-7C derivatives orally eliminates the confounding variables introduced by harsh IP formulations, resulting in a cleaner, more reproducible therapeutic window.
Self-Validating In Vivo Assay Protocol
A robust in vivo assay is not merely a sequence of injections; it is a closed-loop logical system. If efficacy is observed but the target is not engaged, the result is an artifact. The following methodology integrates PK, PD, and efficacy into a self-validating workflow.
Caption: Standardized in vivo workflow for evaluating IMP-7C derived kinase inhibitors.
Step 1: Formulation and Pharmacokinetic (PK) Profiling
Action: Formulate the IMP-7C derivative in a biologically inert vehicle (e.g., 0.5% HPMC / 0.1% Tween-80). Administer a single oral dose to non-tumor-bearing mice. Collect plasma via tail vein bleed at 0.5, 1, 2, 4, 8, and 24 hours.
Causality: Before initiating a 30-day efficacy study, you must verify that the free drug concentration in plasma exceeds the in vitro
Kd
(e.g., >48 nM for Aurora B) for a sustained period. Failure to achieve this exposure guarantees in vivo failure, saving weeks of wasted effort.
Step 2: Xenograft Establishment and Randomization
Action: Inoculate
5×106
MV4-11 (AML) or SW620 (Colon carcinoma) cells subcutaneously into the right flank of athymic nude mice. Allow tumors to reach an average volume of 150–200
mm3
. Randomize mice into Vehicle, Positive Control, and IMP-7C treatment groups.
Causality: Randomizing at 150-200
mm3
ensures tumors are in the exponential growth phase and possess established vasculature. Treating tumors that are too small risks false positives due to delayed engraftment.
Step 3: Pharmacodynamic (PD) Biomarker Validation
Action: On Day 3 of dosing, sacrifice a subset of mice (n=3 per group) 2 hours post-dose. Excise the tumor, homogenize, and perform a Western blot or Immunohistochemistry (IHC) for phosphorylated Histone H3 (p-Histone H3) and p-STAT5 .
Causality: This is the cornerstone of trust. Histone H3 is the direct downstream substrate of Aurora B, and STAT5 is driven by FLT3. If the tumor shrinks but p-Histone H3/p-STAT5 levels remain unchanged, your drug is acting via off-target toxicity. Conversely, suppression of these biomarkers proves mechanism-based target engagement [1, 3].
Step 4: Efficacy (TGI) and Tolerability Monitoring
Action: Measure tumor volumes via digital calipers every 2–3 days using the formula
V=(Length×Width2)/2
. Concurrently, weigh the animals daily.
Causality: Efficacy is only valid if the therapeutic window is maintained. A body weight loss exceeding 20% indicates severe systemic toxicity, rendering the Tumor Growth Inhibition (TGI) data irrelevant for clinical translation. IMP-7C derivatives typically maintain body weight within 5% of baseline, proving their superior tolerability profile [2].
References
Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry. Available at:[Link]
Bavetsias, V., et al. (2010). "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry. Available at:[Link]
Comparative
Comparative Cytotoxicity Guide: Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate vs. Elaborated Imidazopyridines
As a Senior Application Scientist in oncology and drug discovery, I frequently encounter research teams attempting to screen basic structural scaffolds directly in phenotypic cytotoxicity assays. A classic example is the...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in oncology and drug discovery, I frequently encounter research teams attempting to screen basic structural scaffolds directly in phenotypic cytotoxicity assays. A classic example is the evaluation of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS 1378793-08-8), a commercially available synthetic building block.
To effectively leverage this compound, one must understand the structure-activity relationship (SAR) of the imidazo[4,5-b]pyridine class. The core imidazopyridine acts as a privileged bioisostere of adenine, naturally docking into the ATP-binding pockets of various kinases. However, without extended functional groups to interact with solvent-exposed regions or specific hinge-region residues, the bare scaffold exhibits negligible cytotoxicity. This guide systematically compares the baseline building block against fully elaborated, highly cytotoxic derivatives, providing the mechanistic rationale and self-validating protocols necessary for rigorous in vitro evaluation.
Structural Evolution and Comparative Cytotoxicity
The intrinsic cytotoxicity of the imidazo[4,5-b]pyridine core is highly dependent on regioselective substitution. Basic diaryl-substituted or simple ester derivatives (like methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate) often require concentrations exceeding 100 µM to induce significant cell death[1].
In contrast, lead optimization strategies drastically enhance potency. For instance, the addition of a 1-benzylpiperazinyl motif to the 7-position of the imidazo[4,5-b]pyridine core yields CCT137690 , a potent pan-Aurora and FLT3 kinase inhibitor[2]. Similarly, substituting the phenyl ring with an N-hydroxycarboximidamide group yields exceptionally potent derivatives[3].
Mechanistic Pathway: How Elaborated Imidazopyridines Induce Cytotoxicity
The causality behind the potent cytotoxicity of optimized imidazopyridines lies in their ability to disrupt the cell cycle and induce programmed cell death. Compounds like CCT137690 competitively bind the ATP pocket of Aurora Kinase A. This inhibition downregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at serine 9. The reduction in GSK3β phosphorylation relieves the suppression of the RIPK1/RIPK3/MLKL necrosome, ultimately triggering necroptosis and apoptosis[6]. Furthermore, this kinase inhibition causes polyploidy and severe cell cycle arrest at the G2/M phase[7].
Mechanism of Aurora Kinase A inhibition by optimized imidazopyridines leading to cell death.
To accurately compare the baseline ester (methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate) against synthesized derivatives, your experimental protocol must be a self-validating system. False positives often occur due to compound precipitation or intrinsic absorbance of the heterocycles.
Step-by-Step WST-1/MTT Viability Assay
1. Cell Preparation & Quality Control:
Harvest target cells (e.g., MCF-7, MDA-MB-231) at 70-80% confluency.
Causality Check: Perform a Trypan Blue exclusion test. Do not proceed if baseline viability is <95%, as pre-stressed cells will skew the IC50 of the imidazopyridine derivatives.
Seed cells in a 96-well plate at 5,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.
2. Compound Preparation & Vehicle Control:
Dissolve methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate and the optimized derivatives (e.g., CCT137690) in 100% DMSO to create 10 mM stock solutions.
Self-Validation (Vehicle Tolerance): Dilute compounds in media so the final DMSO concentration never exceeds 0.5% (v/v). Include a 0.5% DMSO vehicle control well to validate that observed cytotoxicity is strictly due to the compound, not solvent toxicity.
3. Treatment & Background Subtraction:
Treat cells with a logarithmic concentration gradient (0.1 µM to 100 µM).
Self-Validation (Background Absorbance): Imidazopyridines can sometimes absorb light at the assay wavelength. Include "Media + Compound" wells (no cells) for every concentration. Subtract this background from the final read to prevent artificially inflated viability scores.
Incubate for 48 to 72 hours.
4. Readout & Analysis:
Add 10 µL of WST-1 or MTT reagent per well. Incubate for 2-4 hours.
Measure absorbance at 450 nm (WST-1) or 570 nm (MTT) using a microplate reader.
Calculate IC50 using non-linear regression (curve fit) in software like GraphPad Prism, normalizing the vehicle control to 100% viability.
Self-validating high-throughput cytotoxicity screening workflow for imidazopyridines.
Strategic Recommendations
If your laboratory is focused on phenotypic screening for immediate anticancer activity, purchasing or synthesizing fully elaborated molecules like CCT137690 or N-hydroxycarboximidamide derivatives is highly recommended due to their established nanomolar to low-micromolar efficacy[3][4].
However, if your goal is de novo drug design , methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate serves as an ideal, low-toxicity starting scaffold. Its ester group provides a convenient synthetic handle for amidation or cross-coupling reactions, allowing medicinal chemists to systematically build out the pharmacophore required to engage specific kinase hinge regions without interference from baseline scaffold toxicity.
References
Source: sigmaaldrich.
Source: researchgate.
Source: elsevierpure.
Source: nih.
Source: nih.
Title: Cytotoxic effects after the implementation of CCT137690 at a...